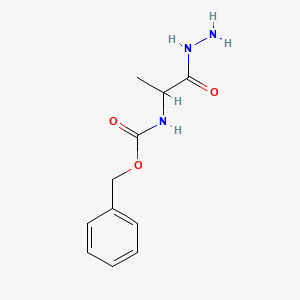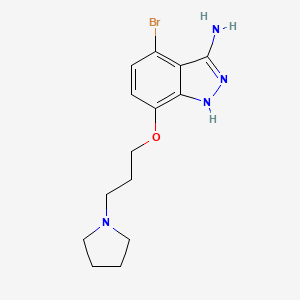
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-hydroxyindazole followed by the introduction of the pyrrolidin-1-yl propoxy group through nucleophilic substitution reactions. The final step involves the amination of the indazole core to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-7-(3-(morpholin-1-yl)propoxy)-1H-indazol-3-amine
- 4-Bromo-7-(3-(piperidin-1-yl)propoxy)-1H-indazol-3-amine
Comparison: Compared to similar compounds, 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine may exhibit unique biological activities due to the presence of the pyrrolidin-1-yl group. This group can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug discovery and development.
Eigenschaften
Molekularformel |
C14H19BrN4O |
|---|---|
Molekulargewicht |
339.23 g/mol |
IUPAC-Name |
4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |
InChI-Schlüssel |
ABJJFYLDNALBHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
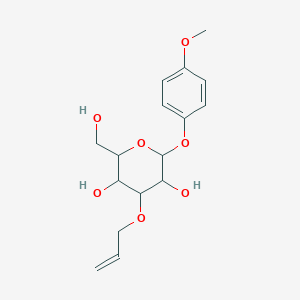
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)

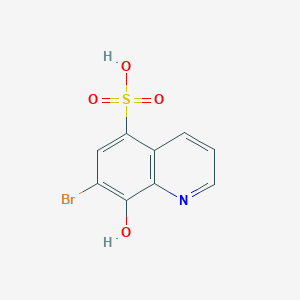
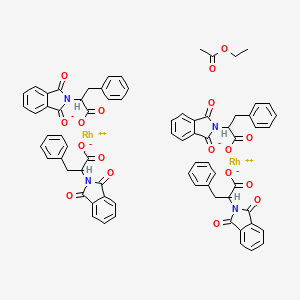
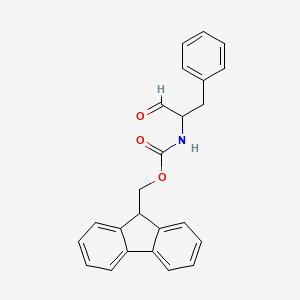
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
